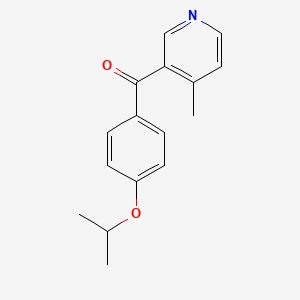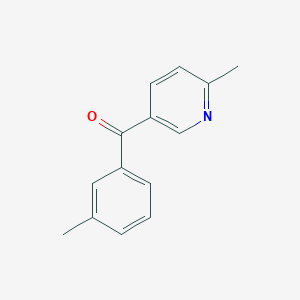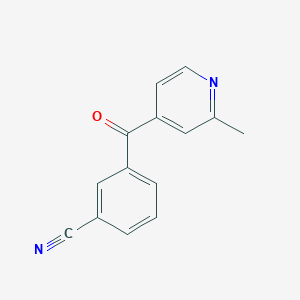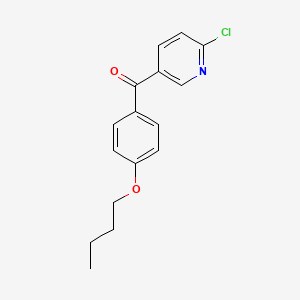
4-(3,5-Dimethylbenzoyl)-2-methylpyridine
Übersicht
Beschreibung
4-(3,5-Dimethylbenzoyl)-2-methylpyridine, also known as DMMP, is a chemical compound that has gained attention due to its potential applications in scientific research. This compound has been synthesized using various methods and has been found to have a mechanism of action that makes it useful in several biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
Electroluminescent Properties
- Mono-Cyclometalated Platinum(II) Complexes : Research by Ionkin, Marshall, and Wang (2005) investigated a series of mono-cyclometalated Pt(II) complexes bearing similar pyridine derivatives. These complexes exhibited significant electroluminescent properties, which could be applied in the field of light-emitting devices and displays Ionkin, Marshall, & Wang (2005).
Photochemical Applications
- Photochemical Dimerization : Taylor and Kan (1963) explored the ultraviolet irradiation of pyridine derivatives, leading to the formation of photodimers. Such photochemical reactions are crucial in the development of photo-responsive materials Taylor & Kan (1963).
Corrosion Inhibition
- Bipyrazole Derivatives : Wang et al. (2006) conducted a theoretical study on bipyrazolic-type organic compounds, including derivatives of pyridine, to assess their effectiveness as corrosion inhibitors. Their findings suggest potential applications in materials science, especially in preventing metal corrosion Wang et al. (2006).
Antibacterial and Antimicrobial Activities
- Pyrazolopyridines Synthesis : El‐Borai et al. (2013) reported on the synthesis of pyrazolopyridine derivatives with notable antioxidant, antitumor, and antimicrobial activities. Such compounds could have applications in pharmaceutical research and development El‐Borai et al. (2013).
Molecular Complexes and Crystallography
- Ternary Multicomponent Crystals : Seaton et al. (2013) synthesized new ternary crystalline molecular complexes using amino-substituted aromatic compounds, including pyridine derivatives. This research is significant in crystal engineering and the study of molecular interactions Seaton et al. (2013).
Wirkmechanismus
Target of Action
The primary target of 4-(3,5-Dimethylbenzoyl)-2-methylpyridine is BRD4 , a protein that plays a crucial role in cancer progression . BRD4 inhibitors have shown promising potential in cancer therapy .
Mode of Action
The compound interacts with its target, BRD4, by inhibiting its activity. This inhibition is achieved through the compound’s ability to bind to the BRD4 protein, thereby preventing it from carrying out its normal function .
Biochemical Pathways
The inhibition of BRD4 affects various biochemical pathways. Notably, the compound has been shown to modulate the expression of c-MYC and γ-H2AX , induce DNA damage, inhibit cell migration and colony formation, and arrest the cell cycle at the G1 phase in MCF-7 cells .
Result of Action
The compound’s action results in significant anti-proliferative activity against both TNBC cell lines and MCF-7 cells . This suggests that the compound could potentially be used as a therapeutic agent in the treatment of certain types of cancer.
Eigenschaften
IUPAC Name |
(3,5-dimethylphenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-10-6-11(2)8-14(7-10)15(17)13-4-5-16-12(3)9-13/h4-9H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACQFRHFWTFAPCJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)C2=CC(=NC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801225625 | |
| Record name | (3,5-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1187165-64-5 | |
| Record name | (3,5-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187165-64-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,5-Dimethylphenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801225625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




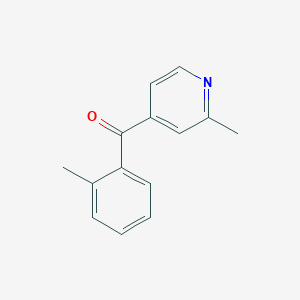


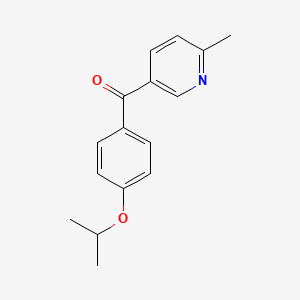
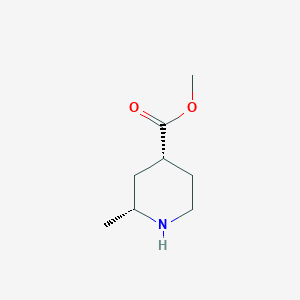
![2-(4-Ethyl-piperazin-1-yl)-N-[4-(2-morpholin-4-yl-4-oxo-1,4-dihydro-quinolin-8-yl)-dibenzothiophen-1-yl]-acetamide](/img/structure/B1392208.png)
![[4-[1-(4-Methylphenyl)-1H-pyrazol-4-yl]-3,6-dihydro-pyridin-1(2H)-yl]acetic acid hydrochloride](/img/structure/B1392209.png)
